molecular formula C14H14N4O2 B2535852 4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2034297-49-7

4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2535852
CAS No.: 2034297-49-7
M. Wt: 270.292
InChI Key: XDEVYODOLYFHQQ-UHFFFAOYSA-N
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Description

4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a pyrrolidine ring via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic synthesis. One common approach is the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the pyrimidine ring. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

4-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine can be compared with other pyrrolidine and pyrimidine derivatives:

The uniqueness of this compound lies in its specific combination of structural elements, which confer unique chemical reactivity and potential biological activity.

Properties

IUPAC Name

pyridin-3-yl-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(11-2-1-5-15-8-11)18-7-4-12(9-18)20-13-3-6-16-10-17-13/h1-3,5-6,8,10,12H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEVYODOLYFHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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